![molecular formula C19H22FNO B14146450 1-Benzyl-3-[(2-fluorophenyl)methyl]piperidin-3-ol CAS No. 89038-97-1](/img/structure/B14146450.png)
1-Benzyl-3-[(2-fluorophenyl)methyl]piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-[(2-fluorophenyl)methyl]piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals. The presence of a fluorophenyl group and a benzyl group in the structure of this compound imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-[(2-fluorophenyl)methyl]piperidin-3-ol can be synthesized through a multi-step process involving the following key steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors such as 1,5-diaminopentane.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorobenzyl halide.
Benzylation: The benzyl group can be introduced through a benzylation reaction using benzyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents, as well as using catalysts to enhance the reaction rate.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-3-[(2-fluorophenyl)methyl]piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-Benzyl-3-[(2-fluorophenyl)methyl]piperidin-3-ol has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-[(2-fluorophenyl)methyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-Benzyl-3-(2-fluorophenyl)urea
- 1-Benzyl-3-(4’-fluorophenyl)pyrrolidine
Comparison: 1-Benzyl-3-[(2-fluorophenyl)methyl]piperidin-3-ol is unique due to the presence of both a fluorophenyl group and a benzyl group attached to the piperidine ring. This combination imparts distinct chemical and biological properties compared to other similar compounds. For example, 1-Benzyl-3-(2-fluorophenyl)urea and 1-Benzyl-3-(4’-fluorophenyl)pyrrolidine have different functional groups and structural arrangements, leading to variations in their reactivity and biological activities.
Propiedades
Número CAS |
89038-97-1 |
|---|---|
Fórmula molecular |
C19H22FNO |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
1-benzyl-3-[(2-fluorophenyl)methyl]piperidin-3-ol |
InChI |
InChI=1S/C19H22FNO/c20-18-10-5-4-9-17(18)13-19(22)11-6-12-21(15-19)14-16-7-2-1-3-8-16/h1-5,7-10,22H,6,11-15H2 |
Clave InChI |
SAGWPZCDCDZSKE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)CC2=CC=CC=C2)(CC3=CC=CC=C3F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


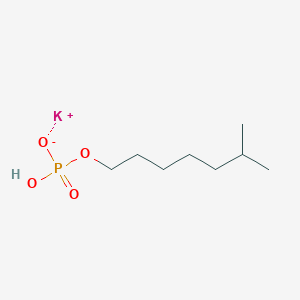
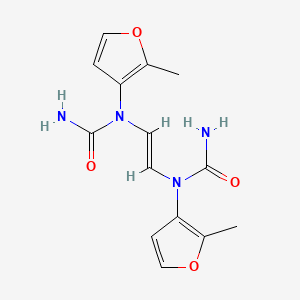
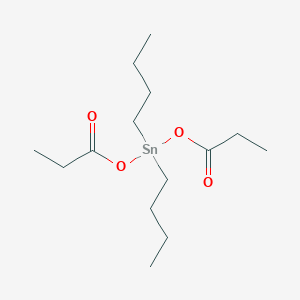


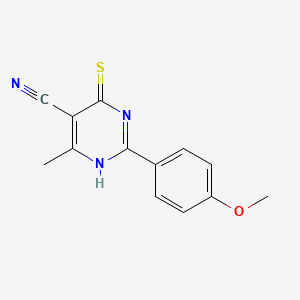
![2-(Acetyloxy)-1-[1,2-di(acetyloxy)ethyl]-3,3-di(ethylthio)propyl acetate](/img/structure/B14146384.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B14146389.png)
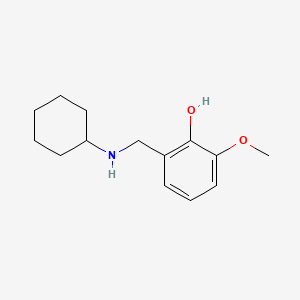


![12-ethyl-5-hydrazinyl-4-(4-methoxyphenyl)-12-methyl-11-oxa-4,6,8-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14146413.png)
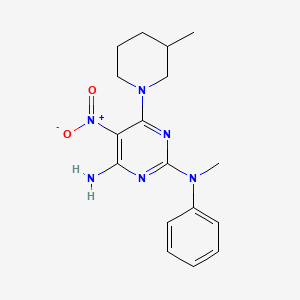
![3-[[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoic Acid](/img/structure/B14146428.png)
